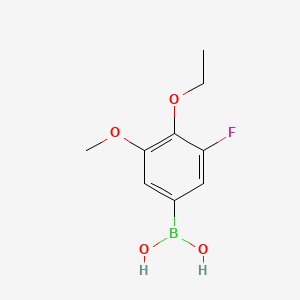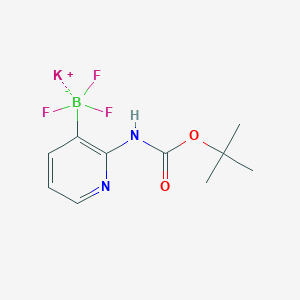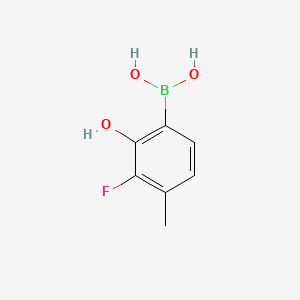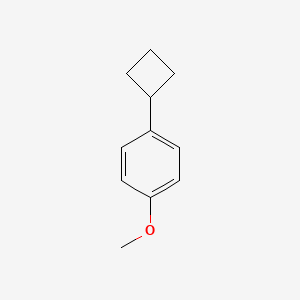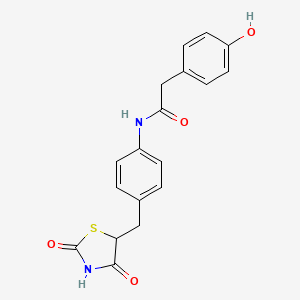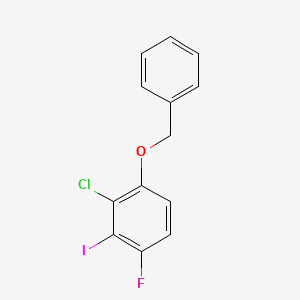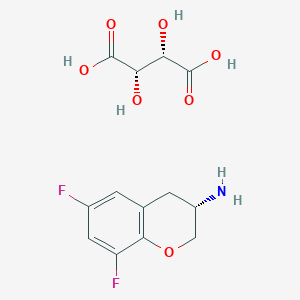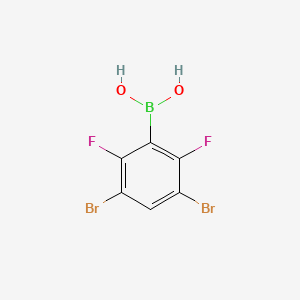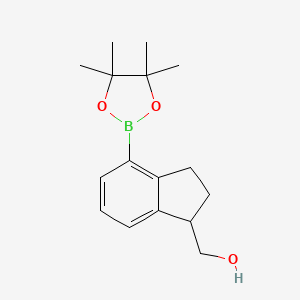
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol is an organic compound that features a boronic ester group attached to an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol typically involves the reaction of 2,3-dihydro-1H-inden-1-ylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst and a base such as K2CO3 (Potassium carbonate) or NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol is used as a building block in organic synthesis. Its boronic ester group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, boronic esters in general have been explored for their potential in drug development. They can act as enzyme inhibitors and have been investigated for their anticancer and antibacterial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-YL)methanol is unique due to its indane moiety, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective. Its structure allows for selective reactions and the formation of complex molecules with high precision.
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-12-11(10-18)8-9-13(12)14/h5-7,11,18H,8-10H2,1-4H3 |
InChI Key |
SJXKJAJROLSKBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

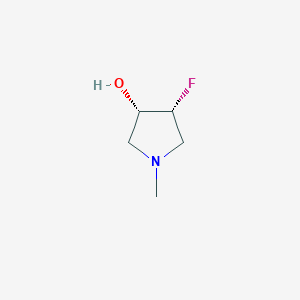
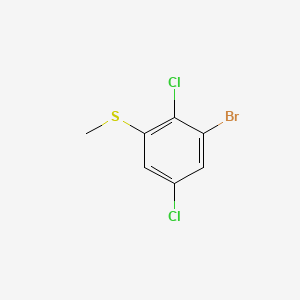

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
